Product packaging for N-Propylethylenediamine(Cat. No.:CAS No. 111-39-7)

N-Propylethylenediamine

Cat. No.: B094181
CAS No.: 111-39-7
M. Wt: 102.18 g/mol
InChI Key: CFNHVUGPXZUTRR-UHFFFAOYSA-N
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Description

Research Significance and Interdisciplinary Scope of N-Propylethylenediamine and its Derivatives

The derivatives of this compound are of particular importance and broaden its interdisciplinary scope. A prominent example is N-[3-(Trimethoxysilyl)propyl]ethylenediamine (often abbreviated as APTES or DAMO), which combines the reactivity of the ethylenediamine (B42938) moiety with the inorganic-anchoring capability of a trimethoxysilyl group. acs.orgresearchgate.net This dual functionality makes it a crucial silane (B1218182) coupling agent, enabling the creation of stable, biocompatible interfaces between organic and inorganic materials. researchgate.net This has profound implications in materials science for surface modification, in nanotechnology for developing advanced microscopy interfaces, and in biotechnology for applications like protein immobilization and biosensor development. researchgate.net Furthermore, this compound-functionalized materials are explored for environmental applications, such as the adsorption of heavy metals from aqueous solutions. chemicalbook.com Its utility also extends to analytical chemistry, where it is used in solid-phase extraction (SPE) to analyze various compounds in complex matrices. 6wresearch.comoecd.org

Historical Trajectories and Milestones in this compound Research

The historical development of this compound is intertwined with the broader history of N-substituted ethylenediamines, which have been recognized as important intermediates for over a century. Early work dating back to the 1940s established foundational knowledge of these compounds. figshare.com The synthesis of N-substituted ethylenediamine derivatives has evolved significantly over time. Early methods included the reaction of an amine with reagents like 2-chloroethylamine (B1212225) hydrochloride or N-(2-bromoethyl)phthalimide followed by hydrazinolysis, which often resulted in modest yields. researchgate.net Another approach involved the ring-opening of 2-ethyl-2-oxazoline, which also had limitations in terms of yield. researchgate.net

A significant milestone in the synthesis of such compounds has been the development of more efficient and economical routes. Modern methods focus on using inexpensive and readily available starting materials. acs.org For instance, a notable advancement is the synthesis from amines and α,β-unsaturated compounds through a sequence of Michael addition, hydrazinolysis, and Curtius rearrangement, offering better yields. researchgate.netacs.org The direct synthesis of this compound can be achieved through various routes, including the reaction of 1-propanol (B7761284) with ethylenediamine over a catalyst at elevated temperature and pressure. thermofisher.com The continuous refinement of these synthetic methodologies has been crucial in making this compound and its derivatives more accessible for their expanding applications in research and industry.

Advanced Structural Considerations and Related Amine Compounds in Contemporary Research

The molecular architecture of this compound and its derivatives is central to their function and application in modern research.

This compound (C₅H₁₄N₂) is a colorless liquid with a molecular weight of 102.18 g/mol . wikipedia.org Its structure consists of an ethylenediamine backbone with one of the nitrogen atoms substituted with an n-propyl group. bohrium.com This configuration, featuring both a primary (-NH₂) and a secondary (-NH-) amine, allows it to participate in a wide range of chemical reactions. The amine groups confer basicity and can act as nucleophiles. bohrium.com A key feature from a research perspective is its ability to act as a chelating ligand, where both nitrogen atoms can coordinate to a single metal center to form a stable five-membered ring. This chelating effect is fundamental to its use in coordination chemistry. The presence of the propyl group, compared to the unsubstituted ethylenediamine, introduces steric bulk and hydrophobic character, which can subtly modulate the properties of its metal complexes, including their solubility and crystal packing.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₄N₂ wikipedia.org
Molecular Weight102.18 g/mol wikipedia.org
AppearanceClear colorless liquid wikipedia.org
Boiling Point147-150 °C asianpubs.org
Density0.829 g/mL at 25 °C asianpubs.org
Refractive Index1.441 (n20/D) asianpubs.org
CAS Number111-39-7 asianpubs.org

N-[3-(Trimethoxysilyl)propyl]ethylenediamine is a bifunctional organosilane that stands out for its advanced applications. acs.org Its structure features the this compound moiety linked to a trimethoxysilyl group (-Si(OCH₃)₃). acs.org This silane group can undergo hydrolysis to form reactive silanol (B1196071) groups (-SiOH), which can then covalently bond to inorganic surfaces like silica (B1680970), glass, and metal oxides. Simultaneously, the ethylenediamine part provides amine functional groups that can interact with organic materials, act as chelating sites for metal ions, or serve as initiation sites for further chemical modifications. acs.org

This dual nature makes it an exceptional coupling agent and adhesion promoter. In materials science, it is extensively used to functionalize surfaces, enhancing the compatibility and adhesion between inorganic substrates and organic polymers. acs.org This is critical in the manufacturing of fiberglass, adhesives, and coatings. In the field of nanotechnology and biotechnology, APTES is used to modify the surface of nanoparticles and substrates to create biocompatible and functional interfaces. researchgate.net For example, it is used for modifying halloysite (B83129) and saponite (B12675438) clays (B1170129) for the enhanced adsorption of heavy metal ions like chromium and nickel from wastewater. The amine groups on the functionalized surface act as active sites for capturing the metal ions.

Table 2: Selected Research Applications of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (APTES)

Application AreaSpecific UseReference
Materials ScienceCoupling agent and adhesion promoter in composites, fiberglass, and sealants.
Surface ChemistrySurface modification of silica, glass, and metal oxide substrates. researchgate.net
Environmental ScienceFunctionalization of adsorbents (e.g., clays, silica) for heavy metal removal.
BiotechnologyProtein immobilization and development of biocompatible surfaces for biosensors. researchgate.net
NanotechnologySurface functionalization of nanowires for gas sensing applications.

The properties and applications of this compound are best understood in comparison to other ethylenediamine derivatives. The parent compound, ethylenediamine (en), is a simple, powerful bidentate ligand widely used in coordination chemistry. The introduction of substituents on the nitrogen atoms, as in this compound, significantly modifies the ligand's properties.

Compared to ethylenediamine, the N-propyl substituent increases the steric hindrance around the coordinating nitrogen atom. This can affect the stability and geometry of the resulting metal complexes. acs.org For instance, in the Maillard reaction, a study showed that linear N-alkyl derivatives of ethylenediamine, like this compound, lead to progressively less coloration compared to ethylenediamine itself, demonstrating that the alkyl chain length influences the reaction pathway. figshare.com

When compared to derivatives with other functional groups, the specific nature of the substituent dictates the application. For example, N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have been investigated for their cytotoxic activity against cancer cell lines, an application driven by the hydroxybenzyl groups. thermofisher.com In contrast, the utility of this compound is more focused on its role as a ligand for modifying material properties or as a synthetic intermediate. The comparison with its silanated derivative, APTES, is stark: while this compound is a small molecule ligand, APTES is a surface-modifying agent designed to bridge inorganic and organic materials. acs.orgresearchgate.net The trimethoxysilyl group in APTES provides a reactive anchor to surfaces that is absent in the parent this compound.

Table 3: Comparative Overview of Ethylenediamine Derivatives

CompoundKey Structural FeaturePrimary Research ApplicationReference
EthylenediamineTwo primary amine groupsFundamental chelating agent, precursor for EDTA, polymers.
This compoundOne primary and one secondary amine; N-propyl groupLigand in coordination chemistry (e.g., spin crossover materials), synthetic intermediate. bohrium.com
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (APTES)Ethylenediamine and trimethoxysilyl groupsSilane coupling agent for surface modification of inorganic materials. acs.orgresearchgate.net
N,N'-bis(2-hydroxybenzyl)ethylenediamineTwo secondary amines with bulky hydroxybenzyl groupsInvestigated for biological activities such as anticancer properties. thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2 B094181 N-Propylethylenediamine CAS No. 111-39-7

Properties

IUPAC Name

N'-propylethane-1,2-diamine
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InChI

InChI=1S/C5H14N2/c1-2-4-7-5-3-6/h7H,2-6H2,1H3
Source PubChem
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InChI Key

CFNHVUGPXZUTRR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H14N2
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DSSTOX Substance ID

DTXSID5059400
Record name 1,2-Ethanediamine, N-propyl-
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Molecular Weight

102.18 g/mol
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CAS No.

111-39-7
Record name N-Propylethylenediamine
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Record name 1,2-Ethanediamine, N1-propyl-
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Sophisticated Synthetic Methodologies and Mechanistic Investigations of N Propylethylenediamine and Its Functionalized Derivatives

Elucidating Direct Synthetic Pathways for N-Propylethylenediamine

The synthesis of this compound (N-PEA) can be achieved through various chemical reactions, with catalytic alkylation and nucleophilic substitution being prominent methods. These pathways offer distinct advantages in terms of yield, selectivity, and scalability.

Catalytic Alkylation Reactions in this compound Synthesis

Catalytic alkylation provides an efficient route to N-PEA and its derivatives. This method often involves the reaction of an amine with an alkylating agent in the presence of a catalyst. For instance, the synthesis of N-(N-PROPYL)ETHYLENEDIAMINE can be achieved by reacting ethylenediamine (B42938) with 1-propanol (B7761284) in the presence of hydrogen gas at elevated temperatures and pressures. chemicalbook.com One specific study reports a yield of 83.7% for this reaction conducted at 160°C and 7500.75 Torr. chemicalbook.com

Transition metal catalysts, including those based on rhodium, palladium, and iridium, are instrumental in arene alkylation and alkenylation, which are related processes. virginia.edu These catalysts operate through the insertion of an olefin into a metal-aryl bond formed by C-H activation. virginia.edu The selectivity of these reactions is controlled by the catalyst's properties, allowing for the synthesis of specific isomers. virginia.edu Furthermore, photocatalysis using an iridium complex in conjunction with a weak phosphate (B84403) base has been shown to enable the homolysis of N-H bonds in N-alkyl amides, facilitating C-H alkylation. nih.gov This method represents a catalytic variant of the Hofmann-Löffler-Freytag reaction, allowing for the formation of new C-C bonds in unfunctionalized amides. nih.gov

While direct catalytic alkylation of ethylenediamine with a propyl group is a feasible route, other related alkylation reactions provide insight into the mechanistic possibilities. For example, the alkylation of aromatic compounds like benzene (B151609) with alkenes such as propylene (B89431) can be catalyzed by tungsten on zirconia, demonstrating high selectivity and conversion with minimal byproduct formation. google.com

Optimized Nucleophilic Substitution Reactions for Derivative Formation

Nucleophilic substitution reactions are a cornerstone in the synthesis of N-PEA derivatives. byjus.comwikipedia.org This class of reactions involves an electron-rich nucleophile attacking an electron-deficient substrate, leading to the displacement of a leaving group. wikipedia.org The reactivity in these reactions is influenced by the nucleophilicity of the attacking species and the nature of the leaving group, with weaker bases being better leaving groups. byjus.com

A common synthetic route for N-[3-(Trimethoxysilyl)propyl]ethylenediamine involves the nucleophilic substitution reaction between 3-chloropropyltrimethoxysilane (B1208415) and ethylenediamine. evitachem.com This reaction is typically carried out in aprotic solvents like toluene (B28343) or tetrahydrofuran. evitachem.com Similarly, N-(3-(Tributoxysilyl)propyl)ethylenediamine can be synthesized through the aminolysis of chloropropyltributoxysilane with ethylenediamine. vulcanchem.com

The general principle of nucleophilic substitution is broadly applicable. For instance, the reaction of methyl bromide with sodium hydroxide (B78521) yields methanol (B129727), where the hydroxide ion acts as the nucleophile and the bromide ion is the leaving group. byjus.com In the context of N-PEA derivative synthesis, the amino groups of ethylenediamine act as the nucleophile, attacking an alkyl halide or a similar substrate.

The table below summarizes key aspects of these synthetic pathways.

Synthetic Pathway Reactants Key Features Reference
Catalytic AlkylationEthylenediamine, 1-Propanol, HydrogenHigh temperature and pressure, 83.7% yield reported. chemicalbook.com
Nucleophilic Substitution3-Chloropropyltrimethoxysilane, EthylenediamineAprotic solvents (e.g., toluene), forms N-[3-(Trimethoxysilyl)propyl]ethylenediamine. evitachem.com
Nucleophilic SubstitutionChloropropyltributoxysilane, EthylenediamineAminolysis reaction, forms N-(3-(Tributoxysilyl)propyl)ethylenediamine. vulcanchem.com

Advanced Functionalization and Derivatization Strategies

The versatility of this compound and its derivatives is significantly enhanced through advanced functionalization and derivatization strategies. These methods allow for the tailoring of the molecule's properties for specific applications, ranging from surface engineering to the synthesis of complex organic molecules.

Silane (B1218182) Coupling Agent Functionalization for Interfacial Engineering

A prominent functionalized derivative of N-PEA is N-[3-(Trimethoxysilyl)propyl]ethylenediamine. entrepreneur-cn.compubcompare.ai This bifunctional molecule possesses both a reactive amino group and hydrolyzable methoxysilyl groups. entrepreneur-cn.com This dual reactivity allows it to act as a silane coupling agent, chemically bonding to both inorganic materials (like glass, metals, and silica) and organic polymers. entrepreneur-cn.compubcompare.ai

Upon contact with moisture, the trimethoxysilyl groups hydrolyze to form reactive silanol (B1196071) groups. evitachem.comsmolecule.com These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds. Simultaneously, the amino groups can interact with various polymers, enhancing adhesion and compatibility at the organic-inorganic interface. entrepreneur-cn.com This property is crucial for improving the mechanical and electrical properties of composite materials, coatings, and adhesives. entrepreneur-cn.comsmolecule.com

The functionalization of surfaces with N-[3-(Trimethoxysilyl)propyl]ethylenediamine has found applications in diverse fields. In materials science, it is used to modify the surface of fillers in elastomers and thermoplastics to improve their performance. smolecule.com In biomedical research, it is employed to functionalize the surfaces of medical devices and implants to enhance biocompatibility and promote cell adhesion. entrepreneur-cn.com Furthermore, these functionalized surfaces can serve as supports for catalysts in various chemical reactions. entrepreneur-cn.com

Strategic Implementation of Protecting Groups (e.g., Boc) in Synthesis

In multi-step organic synthesis involving N-PEA and its derivatives, the strategic use of protecting groups is often necessary to achieve selectivity. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. organic-chemistry.org

The Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. wordpress.com This reaction forms a stable carbamate, effectively masking the nucleophilicity of the amine. The Boc group is stable under a variety of reaction conditions, including those involving nucleophiles and bases, but can be readily removed under acidic conditions. organic-chemistry.org This orthogonality allows for selective reactions at other functional groups within the molecule.

For example, N-Boc-N-methylethylenediamine is synthesized by the Boc protection of N-methylethylenediamine. This protected diamine can then be used as a building block in the synthesis of more complex molecules, with the Boc group being removed at a later stage to reveal the free amine for further transformations. The use of Boc protection is a common strategy in the synthesis of highly substituted imidazolidines and other nitrogen-containing heterocycles. nih.gov Automated synthesizers can facilitate the N-Boc protection of primary and secondary amines, streamlining the process for medicinal chemistry applications. sigmaaldrich.com

Controlled Grafting Techniques onto Diverse Substrate Architectures

Controlled grafting techniques are employed to covalently attach N-PEA derivatives onto various substrate surfaces, thereby modifying their properties. These techniques can be broadly categorized into "grafting onto" and "grafting from" methods. google.com

The "grafting onto" approach involves the attachment of a pre-synthesized polymer chain containing the N-PEA moiety onto the substrate surface. google.com This method allows for better characterization and control over the grafted polymer. google.com For instance, N-[3-(Trimethoxysilyl)propyl]ethylenediamine can be used to functionalize surfaces like saponite (B12675438) clay. researchgate.net The silane end of the molecule grafts onto the clay surface, while the ethylenediamine group remains available for further interactions, such as adsorbing metal ions like nickel from aqueous solutions. researchgate.net

The "grafting from" method, on the other hand, involves the polymerization of monomers directly from the surface of a substrate that has been pre-functionalized with an initiator. google.com While this can lead to a higher grafting density, the chemical variety may be more limited. google.com

Silane coupling agents, including N-PEA derivatives, play a crucial role in modifying the surface of clays (B1170129) to enhance their compatibility with polymer matrices, which is particularly relevant in the development of flame-retardant materials. mdpi.com The grafting of these organic functional groups onto the clay surface improves the interfacial adhesion and dispersion within the polymer. mdpi.com

The table below provides an overview of the functionalization strategies discussed.

Coordination Chemistry and Supramolecular Interactions of N Propylethylenediamine Ligands

Ligand Design Principles and Multi-dentate Coordination Modes

N-Propylethylenediamine is fundamentally a bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms. The formation of a five-membered chelate ring, M-N-C-C-N, is a thermodynamically favorable arrangement that is central to its coordination behavior.

Key Design Principles:

Bidentate Chelation: The primary coordination mode involves the two nitrogen atoms of the ethylenediamine (B42938) moiety binding to a single metal center. This chelation effect enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate amine ligands.

Conformational Flexibility: The ethylenediamine backbone is not rigid and can adopt different gauche conformations within a chelate ring. The propyl group can influence the preferred conformation, which in turn affects the fine-tuning of the metal's coordination sphere.

The coordination of this compound is almost exclusively bidentate, forming stable mononuclear or polynuclear complexes. In some structures, it acts as a terminal capping ligand that occupies two coordination sites, while other sites on the metal are occupied by other ligands, such as anions or solvent molecules. For instance, in azido-bridged nickel(II) and copper(II) complexes, two N-Pren ligands coordinate to each metal center in a trans configuration, with the remaining coordination sites being filled by bridging azide (B81097) anions to form one-dimensional chains. rsc.orgrsc.orgrsc.org

Synthesis, Structural Elucidation, and Reactivity of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through direct reaction of the ligand with a suitable metal salt in a solvent like methanol (B129727) or ethanol. The resulting complexes can often be isolated as crystalline solids, allowing for detailed structural characterization by single-crystal X-ray diffraction.

This compound forms stable complexes with a range of first-row and second-row transition metals. The specific geometry and properties of these complexes are highly dependent on the metal ion, its preferred coordination number, and the other ligands present.

Copper(II) Complexes: Copper(II) nitrate (B79036) reacts with this compound and sodium azide in a methanol-water mixture to form one-dimensional coordination polymers, such as [Cu₂(N-Pren)(N₃)₄]n. rsc.orgrsc.org In this structure, the N-Pren ligand acts as a chelating agent for one of the copper centers. These complexes are of interest for their magnetic properties, with studies showing that the specific bridging modes of the azide ligands mediate ferromagnetic coupling between the copper(II) centers. rsc.orgrsc.org The synthesis of other copper(II) perchlorate (B79767) complexes with ligands derived from this compound has also been reported, resulting in dinuclear structures with strong antiferromagnetic spin coupling. oup.com

Nickel(II) Complexes: Nickel(II) complexes with this compound have been synthesized and structurally characterized. For example, the complex trans-catena-Ni(N-Pren)₂(μ₁,₃-N₃) is formed from the reaction of a nickel(II) salt with N-Pren and sodium azide. rsc.orgrsc.org X-ray analysis reveals a distorted octahedral environment around the nickel atom, with four nitrogen atoms from two bidentate N-Pren ligands and two nitrogen atoms from two different end-to-end bridging azide ligands. These chains exhibit antiferromagnetic interactions. rsc.orgrsc.org

Cobalt(II) Complexes: While specific studies focusing solely on this compound with cobalt(II) are less common, related research on cobalt complexes with similar N-alkylated ethylenediamines shows the formation of stable octahedral [Co(diamine)(en)₂]³⁺ species. researchgate.net Furthermore, cobalt(II) complexes with functionalized ethylenediamine ligands immobilized on silica (B1680970) aerogels have been prepared, where the ethylenediamine moiety serves to bind the cobalt ions to the support matrix. mdpi.com

Silver(I) and Zinc(II) Complexes: Research into silver(I) and zinc(II) complexes with this compound derivatives highlights their potential in bioinorganic chemistry and materials science. Studies on related N,N,N′,N″-tetrakis(2-hydroxypropyl) ethylenediamine silver(I) complexes show the formation of dinuclear structures with distorted square-pyramidal geometries. researchgate.netrsc.org Zinc(II) complexes with related diamine ligands like N-(2-aminoethyl)propane-1,3-diamine have been studied using NMR to understand their solution-state speciation and coordination geometry. rsc.org

Table 1: Structural Features of Selected this compound and Derivative Metal Complexes
Metal IonComplex FormulaCoordination GeometryKey Structural FeatureReference(s)
Copper(II)[Cu₂(N-Pren)(N₃)₄]nSquare Pyramidal1D chain with multiple azide bridging modes rsc.org, rsc.org
Nickel(II)trans-Ni(N-Pren)₂(μ₁,₃-N₃)Distorted Octahedral1D chain with end-to-end azido (B1232118) bridges rsc.org, rsc.org
Silver(I)[Ag(THPEN)]₂²⁺ (THPEN derivative)Distorted Square-PyramidalDinuclear complex with hexadentate ligand researchgate.net, rsc.org
Cobalt(II)[Co(edtp)Cl]⁺ (edtp derivative)Distorted OctahedralMononuclear complex with pentadentate ligand researchgate.net

The amine groups of this compound are effective for binding metal ions, a principle that is exploited in adsorption applications. A derivative, N-[3-(trimethoxysilyl)propyl]ethylenediamine, is widely used to functionalize surfaces like silica gel, saponite (B12675438) clay, and halloysite (B83129) nanotubes. biointerfaceresearch.comsdkx.netresearchgate.netengj.org The trimethoxysilyl group covalently bonds to the surface, leaving the ethylenediamine moiety available for metal ion chelation.

The mechanism of adsorption is primarily chemisorption, driven by the formation of coordination bonds between the nitrogen atoms of the ligand and the target metal ions in an aqueous solution. biointerfaceresearch.comresearchgate.netengj.org According to Hard and Soft Acid-Base (HSAB) theory, the amine functional groups are classified as intermediate Lewis bases. They exhibit a high affinity for transition metals such as Cr(III) and Ni(II), which act as Lewis acids. biointerfaceresearch.com The lone pair of electrons on the nitrogen atoms readily forms a coordinate covalent bond with the electron-deficient metal ions, effectively removing them from the solution. biointerfaceresearch.com Studies on modified halloysite and saponite have shown that this coordination bonding is the key mechanism enhancing the adsorption capacity for heavy metals. biointerfaceresearch.comresearchgate.netengj.org

Functional Applications of this compound Metal Complexes in Advanced Research

The unique properties of this compound complexes make them suitable for a variety of applications, ranging from catalysis to bioinorganic chemistry.

Complexes of this compound and its derivatives have been successfully employed as catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: While less common, the soluble metal complexes can act as catalysts in solution.

Heterogeneous Catalysis: A more widespread application involves immobilizing the ligand or its metal complexes onto solid supports to create robust and recyclable heterogeneous catalysts. For instance, N-[3-(trimethoxysilyl)propyl]ethylenediamine is used to functionalize mesoporous silica (like MCM-41 or SBA-15). epa.govvjs.ac.vn Palladium(II) can then be complexed with these surface-bound ligands. The resulting supported palladium complexes have proven to be highly efficient heterogeneous catalysts for C-C coupling reactions, such as the Heck and Suzuki reactions. epa.govvjs.ac.vnresearchgate.net A palladium complex supported on N-(propyl)ethylenediamine-functionalized silica showed high activity and stability in the Suzuki coupling, with no notable leaching of the metal. researchgate.net These catalysts offer significant advantages, including easy separation from the reaction mixture and potential for reuse over multiple catalytic cycles. epa.govvjs.ac.vn

Table 2: Applications of this compound Derivative Complexes in Catalysis
Catalyst SystemSupport MaterialMetalReaction TypeKey FindingReference(s)
Pd(II) ComplexN-[3-(trimethoxysilyl)propyl]ethylenediamine-SBA-15PalladiumHeck ReactionExcellent conversion (>99%) for iodobenzene (B50100) and styrene; catalyst is reusable. vjs.ac.vn
Pd(II) ComplexN-(propyl)ethylenediamine-SilicaPalladiumSuzuki CouplingHigh catalytic activity and stability with no significant metal leaching. researchgate.net
Pd(II) Schiff-base ComplexN-[3-(trimethoxysilyl)propyl]ethylenediamine-MCM-41PalladiumOlefin EpoxidationEfficient catalyst for epoxidation using H₂O₂; readily separated and recovered. epa.gov

Metal complexes containing ethylenediamine and its derivatives are known to possess significant biological activity. While direct studies on this compound complexes are limited, research on closely related structures provides valuable insights.

Complexes of silver(I) and copper(II) with N,N,N′,N″-tetrakis(2-hydroxypropyl) ethylenediamine (a more substituted derivative) have demonstrated notable antimicrobial properties. researchgate.netrsc.orgresearchgate.net Silver(I) complexes, in particular, were found to be potent antibacterial and antifungal agents against a range of microbes, including Staphylococcus aureus, Serratia marcescens, and Candida albicans. researchgate.netrsc.org Their activity was reported to be even greater than that of standard drugs like ciprofloxacin (B1669076) and fluconazole. researchgate.netrsc.org

The proposed mechanism of inhibition involves the interaction of the metal complex with vital cellular components. The lipophilicity of the complex, enhanced by the alkyl groups of the ligand, facilitates its transport across the microbial cell membrane. Once inside the cell, the complex can bind to proteins and DNA. This interaction can disrupt essential enzymatic processes or interfere with DNA replication, ultimately leading to cell death. A cobalt(II) complex with a similar hydroxypropyl-substituted ethylenediamine ligand was shown to have moderate antithrombolytic activity, suggesting these types of complexes can also interact with biological systems like the blood coagulation cascade. researchgate.net

Advanced Materials Science: Engineering with N Propylethylenediamine Derivatives

Tailored Surface Modification and Functionalization of Material Interfaces

Derivatives of N-Propylethylenediamine, particularly N-[3-(trimethoxysilyl)propyl]ethylenediamine, serve as highly effective bifunctional molecules for modifying the surfaces of a wide range of materials. made-in-china.com This compound possesses two distinct reactive functionalities: a trimethoxysilyl group and an ethylenediamine (B42938) group. made-in-china.comsmolecule.com The trimethoxysilyl end undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups, which can then form strong, covalent oxane bonds (Si-O-Substrate) with inorganic surfaces like glass, silica (B1680970), and metals. made-in-china.com Simultaneously, the organophilic amino groups on the other end are available to react or interact with organic polymer matrices. made-in-china.com This dual reactivity allows the compound to act as a molecular bridge, chemically coupling dissimilar materials to create a stable and robust interface. smolecule.com

Enhancing Adhesion and Compatibility at Organic/Inorganic Interfaces (e.g., Glass, Silica, Metals)

N-[3-(trimethoxysilyl)propyl]ethylenediamine is widely utilized as an adhesion promoter and coupling agent to improve the bond between organic polymers and inorganic substrates. guidechem.comchemicalbook.com When applied as a primer or additive, it significantly enhances the adhesion of various coatings, adhesives, and sealants—such as urethanes, epoxies, and phenolics—to glass and metal surfaces. chemicalbook.comlookchem.com

The mechanism of adhesion enhancement involves a multi-step process. First, the methoxy groups on the silane (B1218182) hydrolyze into silanol (Si-OH) groups. made-in-china.com These silanols then condense with hydroxyl groups present on the surface of inorganic substrates like glass or metal oxides, forming durable covalent Si-O-metal or Si-O-Si bonds. This reaction effectively grafts the molecule onto the inorganic surface. The exposed ethylenediamine tail is then free to interact with the organic resin system through chemical reactions (e.g., with epoxy rings or isocyanates) or physical interactions like hydrogen bonding, creating a strong, chemically linked interface where one would otherwise not exist. made-in-china.comguidechem.com This molecular-level bridging is critical for improving the performance and durability of coatings and adhesives, especially under exposure to heat and moisture. guidechem.comchemicalbook.com

Interfacial Reinforcement in Polymer Composites and Resin Systems

This interfacial reinforcement has been demonstrated in a variety of composite systems. For instance, it is used as a finish for fiberglass and an additive in fiberglass-reinforced phenolic, melamine, and epoxy composites. chemicalbook.com In thermoplastic composites, such as mineral-reinforced nylon 6, nylon 6/6, and polybutylene terephthalate (PBT), its application leads to a notable increase in both flexural and tensile strength. lookchem.com Research on jute fabric-reinforced polycarbonate (PC) composites showed that treatment with this aminosilane improved interfacial adhesion, resulting in enhanced mechanical properties. researchgate.net Similarly, functionalizing carbon fabric with a derivative of Z-620 for epoxy composites was shown to improve the fiber-matrix interfacial strength. expresspolymlett.com

Polymer MatrixReinforcement/FillerObserved Improvement with N-[3-(trimethoxysilyl)propyl]ethylenediamineReference
Polycarbonate (PC)Jute FabricEnhanced interfacial adhesion and mechanical properties. researchgate.net
EpoxyCarbon FabricImproved fiber-matrix interfacial strength. expresspolymlett.com
Nylon 6, Nylon 6/6, PBTMineral FillersIncreased flexural and tensile strength. lookchem.com
Phenolic, Melamine, EpoxyFiberglassUsed as a finish or resinous additive to improve composite strength. chemicalbook.com
Natural and Nitrile RubberClayImproved physical and dynamic properties. chemicalbook.com

Precision Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Nanoparticles)

The unique properties of nanomaterials can be harnessed more effectively by functionalizing their surfaces to improve dispersion and compatibility with other materials. N-[3-(trimethoxysilyl)propyl]ethylenediamine has been successfully used for the precision functionalization of nanomaterials like carbon nanotubes (CNTs). chemicalbook.com

In one established method, fluorinated carbon nanotubes (F-CNTs) are reacted with N-[3-(trimethoxysilyl)propyl]ethylenediamine. lookchem.com The reaction results in the formation of aminoalkylalkoxysilane functionalized carbon nanotubes, where the silane molecule is covalently attached to the nanotube's surface. lookchem.com This surface modification makes the CNTs more compatible with polymer matrices and allows for further chemical interactions. The amino groups introduced onto the surface can also serve as sites for chelating metal ions, enabling the creation of complex nanostructures. made-in-china.com This functionalization is a key step in developing new nanotube-based composites for advanced applications. lookchem.com

Rational Design and Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) within a single composite. N-[3-(trimethoxysilyl)propyl]ethylenediamine is a key precursor in the synthesis of these materials due to its ability to form covalent bonds with both organic and inorganic components, ensuring a homogeneous, nanoscale integration of the two phases.

Sol-Gel Synthesis as a Pathway for Hybrid Architectures

The sol-gel process is a versatile, low-temperature method for producing ceramic and hybrid materials. It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. N-[3-(trimethoxysilyl)propyl]ethylenediamine is frequently used as a precursor in sol-gel synthesis to create hybrid organic-inorganic networks. smolecule.com

During the synthesis, the trimethoxysilyl groups of the N-[3-(trimethoxysilyl)propyl]ethylenediamine co-condense with other precursors, such as tetraethoxysilane (TEOS), to form a rigid, cross-linked silica (Si-O-Si) network. smolecule.com Simultaneously, the ethylenediamine portion of the molecule is integrated into this inorganic backbone, providing organic functionality. This amine group can then react with other organic monomers or polymers, creating a covalently interlinked hybrid structure. This approach allows for precise control over the final material's properties by modifying the ratio of organic to inorganic components.

Novel Cellulose-Organosilane Hybrid Materials for Specialized Applications

Cellulose, a renewable and biodegradable polymer, can be functionalized with organosilanes like N-[3-(trimethoxysilyl)propyl]ethylenediamine to create advanced hybrid materials with tailored properties. acs.orgmdpi.com The hydroxyl groups on the surface of cellulose fibers or nanofibrils can react with the silanol groups formed from the hydrolysis of the aminosilane. acs.orgncsu.edu

Research has shown that N-[3-(trimethoxysilyl)propyl]ethylenediamine (referred to as DAMO in some studies) can achieve a homogeneous coverage of amino groups on the surface of cellulose nanofibril (CNF) films. acs.org This functionalization can be influenced by reaction parameters such as the solvent, temperature, and concentration of the aminosilane. acs.org For example, using tertiary butanol as a solvent has been found to be highly effective for the modification process. acs.org The resulting aminosilane-functionalized cellulose exhibits new properties; for instance, aerogels made from these modified CNFs show potential for capturing CO2 through both chemical and physical interactions. acs.org Furthermore, functionalizing phosphorylated cellulose with aminosilanes can create materials with a zwitterionic structure, making them suitable for the simultaneous adsorption of both cationic and anionic species. nih.gov

ParameterCondition/ValueOutcomeReference
Solvent for CNF FunctionalizationTertiary Butanol (TBA)Highest amine loading compared to water or ethanol. acs.org
Amine Loading on CNFs9.02 mmol·g⁻¹Achieved with 6% N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane (APMDS). acs.org
CO₂ Uptake (Modified CNF Aerogel)1.02 mmol·g⁻¹ (chemisorption)Measured at 25 °C and 15 kPa. acs.org
Surface Charge (Phosphorylated-Silylated Cellulose)pH of zero charge point shifted from 3.2 to 9.4Provides a zwitterionic structure suitable for adsorbing varied species. nih.gov

Advanced Adsorbent Materials and Environmental Remediation Research

The functionalization of materials with this compound and its derivatives has paved the way for the development of advanced adsorbents with high efficacy in environmental remediation. These materials leverage the chelating properties of the diamine functional groups to selectively capture and remove pollutants from aqueous solutions. Research in this area has focused on various substrates, including silica-based materials and clay minerals, to create robust and efficient adsorbents for a range of contaminants.

Silica-Based Adsorbents: Synthesis and Performance for Selective Adsorption

Silica gel, with its high surface area and porous structure, serves as an excellent support for this compound functional groups. The synthesis of these adsorbents typically involves grafting this compound onto the silica surface, a process that can be controlled to achieve a desired bonding amount of the functional group.

One method for preparing this compound bonded silica gel (PSA) involves an optimized process to control the amount of this compound grafted onto the silica surface. Characterization using infrared spectroscopy confirms the successful grafting by identifying N-H stretching vibrations, asymmetric and symmetric stretching of -CH, and deformation vibration absorption peaks of -NH2. sdkx.net This functionalized silica has demonstrated a strong adsorption capacity for organic pollutants like ginkgolic acid, with removal efficiency increasing with a higher bonding amount of the ethylenediamine-N-propyl group. sdkx.net

Another approach is the one-pot synthesis of amine-functionalized nano-silica via a sol-gel method assisted by a reverse micelle microemulsion. semanticscholar.orgnih.gov This method allows for the preparation of amine-modified nano-silica under mild conditions. The amount of N-[3-(Trimethoxysilyl)propyl]ethylenediamine added during synthesis influences the morphology, surface charge, particle size, and surface area of the resulting nanocomposite, which in turn affects its efficiency in removing heavy metal ions like zinc from aqueous solutions. semanticscholar.orgnih.gov

The performance of these silica-based adsorbents has been evaluated for the selective removal of various contaminants. For instance, silica gel modified with N-(3-propyl)-O-phenylenediamine has been shown to quantitatively sorb trace amounts of several heavy metals, including Cd(II), Zn(II), Fe(III), Cu(II), Pb(II), Mn(II), Cr(III), Co(II), and Ni(II) at a pH of 7-8. nih.gov The sorption capacity for these metals varies from 350 to 450 µmol g⁻¹. nih.gov

Table 1: Performance of this compound Modified Silica-Based Adsorbents

AdsorbentTarget PollutantAdsorption CapacityOptimal pHReference
This compound bonded silica gel (PSA)Ginkgolic AcidHigh, increases with bonding amountNot specified sdkx.net
N-(3-propyl)-O-phenylenediamine modified silica gel (SiG-NPPDA)Cd(II), Zn(II), Fe(III), Cu(II), Pb(II), Mn(II), Cr(III), Co(II), Ni(II)350-450 µmol/g7-8 nih.gov
Amine-functionalized nano-silicaZinc (Zn²⁺)Performance varies with synthesis parameters7.2 semanticscholar.org

Modified Clay Minerals (Saponite, Halloysite) for Heavy Metal Sequestration

Clay minerals, due to their natural abundance, low cost, and layered structure, are attractive materials for modification with this compound derivatives for heavy metal removal. mdpi.comresearchgate.net

Saponite (B12675438): Surface modification of saponite clay with N-[3-(Trimethoxysilyl)propyl]ethylenediamine has been shown to enhance its capacity for nickel adsorption. researchgate.netsemanticscholar.org The functionalization increases the basal spacing of the saponite structure, which alters the specific surface area and surface profile of the solid. researchgate.netsemanticscholar.org Studies have demonstrated a direct relationship between the increased content of the modifying agent and the increased adsorption capacity for nickel ions. researchgate.netsemanticscholar.org Furthermore, these modified saponite adsorbents exhibit good reusability, retaining over 90% of their initial adsorption capacity after regeneration. researchgate.netsemanticscholar.org

Halloysite (B83129): Indonesian natural halloysite modified with N-[3-(trimethoxysilyl)propyl] ethylenediamine has been successfully applied for the adsorption of Cr(III) and Ni(II) from aqueous solutions. biointerfaceresearch.com Characterization of the modified halloysite (APTES/HAL) showed that while there were no significant changes in the material's crystallinity or specific surface area, the presence of anchored amine functional groups was confirmed. biointerfaceresearch.com This modification significantly improved the adsorption capacity for the targeted heavy metals. biointerfaceresearch.com

Table 2: Heavy Metal Adsorption by Modified Clay Minerals

Modified Clay MineralFunctionalizing AgentTarget Heavy MetalKey FindingReference
SaponiteN-[3-(Trimethoxysilyl)propyl]ethylenediamineNickel (Ni²⁺)Increased modifying agent content leads to increased adsorption capacity. Retains >90% capacity after regeneration. researchgate.netsemanticscholar.org
HalloysiteN-[3-(trimethoxysilyl)propyl] ethylenediamineChromium (Cr³⁺) and Nickel (Ni²⁺)Anchored amine groups significantly improve adsorption capability. biointerfaceresearch.com

Kinetic and Thermodynamic Models of Adsorption Processes

Understanding the kinetics and thermodynamics of adsorption is crucial for optimizing the design and application of adsorbent materials.

Kinetic Models: The adsorption of heavy metals onto this compound-modified clay minerals is often well-described by the pseudo-second-order kinetic model. researchgate.netsemanticscholar.orgbiointerfaceresearch.com This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. For instance, the adsorption of nickel onto N-[3-(Trimethoxysilyl)propyl]ethylenediamine functionalized saponite follows pseudo-second-order kinetics. researchgate.netsemanticscholar.org Similarly, the adsorption of Cr(III) and Ni(II) on modified halloysite is also best fitted by the pseudo-second-order model. biointerfaceresearch.com

Thermodynamic Models: Thermodynamic studies provide insights into the spontaneity and nature of the adsorption process. The adsorption of nickel on functionalized saponite fits well with the Langmuir, Temkin, and Dubinin-Radushkevich (D-R) adsorption isotherms. researchgate.netsemanticscholar.org The Freundlich isotherm model has also been found to be applicable in some cases, with 1/n values less than 1, indicating chemisorption on the adsorption sites. biointerfaceresearch.com Thermodynamic studies of Cr(III) and Ni(II) adsorption on modified halloysite revealed average adsorption enthalpy values of 44.3 kJ/mol and 41.70 kJ/mol, respectively, further confirming the chemisorption interaction. biointerfaceresearch.com

Table 3: Kinetic and Thermodynamic Parameters for Adsorption on Modified Clays (B1170129)

AdsorbentTarget PollutantBest Fit Kinetic ModelBest Fit Isotherm ModelsAdsorption Enthalpy (ΔH°)Reference
N-[3-(Trimethoxysilyl)propyl]ethylenediamine functionalized saponiteNickel (Ni²⁺)Pseudo-second-orderLangmuir, Temkin, Dubinin-RadushkevichNot specified researchgate.netsemanticscholar.org
N-[3-(trimethoxysilyl)propyl] ethylenediamine modified halloysiteChromium (Cr³⁺)Pseudo-second-orderFreundlich44.3 kJ/mol biointerfaceresearch.com
N-[3-(trimethoxysilyl)propyl] ethylenediamine modified halloysiteNickel (Ni²⁺)Pseudo-second-orderFreundlich41.70 kJ/mol biointerfaceresearch.com

Adsorption Mechanisms for Organic Pollutants and Biological Compounds

The primary mechanism for the adsorption of heavy metals by this compound-functionalized materials is the formation of coordination bonds between the metal ions and the nitrogen atoms of the amine functional groups. This chemisorption process is highly effective for the sequestration of metal cations from aqueous solutions. biointerfaceresearch.com

In the case of organic pollutants, the adsorption mechanism can involve a combination of interactions. For the removal of ginkgolic acid using this compound bonded silica gel, the strong adsorption capacity is attributed to the interaction between the functional groups on the silica surface and the ginkgolic acid molecules. sdkx.net

For biological compounds, the amine groups on the surface of the adsorbent can interact with target molecules through various mechanisms, including electrostatic interactions and hydrogen bonding. The modification of silica surfaces with amino groups has been shown to improve the affinity for biological components such as heparin. nih.gov The mode of chelation for N-(3-propyl)-O-phenylenediamine modified silica gel with metal ions is proposed to be through the reaction of the metal ions with the two nitrogen atoms of the adsorbent. nih.gov

Catalysis and Reaction Engineering Driven by N Propylethylenediamine

N-Propylethylenediamine as a Component in Catalytic Systems and Support Structures

The utility of this compound in catalysis stems from its ability to be integrated into both the reactive catalytic center and the supportive architecture. As a bidentate ligand, its nitrogen atoms can coordinate with transition metal centers to form stable chelate complexes. These complexes are often the active species in catalytic cycles, particularly in olefin polymerization. The electronic and steric properties of the N-propyl group can be tailored to influence the activity and selectivity of the metallic catalytic site.

Beyond its role as a ligand, this compound is a crucial building block for functionalized catalyst supports. It can be chemically grafted onto the surface of inorganic materials, such as silica (B1680970) or carbon, to create a functionalized interface. This modification alters the surface properties of the support, enabling it to anchor catalytic metal particles or act as a basic catalyst itself. For instance, derivatives like N-[3-(trimethoxysilyl)propyl]ethylenediamine serve as coupling agents that covalently bind the diamine functionality to silica surfaces, creating a robust and reusable heterogeneous catalyst system.

Table 1: Role of this compound in Catalytic Supports

Support Material Method of Functionalization Role of this compound Application Example
Silica Gel Covalent Grafting Anchoring group for metal catalysts; provides basic sites. Heterogeneous catalysis, chromatography.
Graphene Surface Modification Enhances dispersion of metal nanoparticles; modifies electronic properties. nih.gov Electrocatalysis, organic synthesis. nih.gov
Porous Polymers Copolymerization Acts as a functional monomer or crosslinker to create a high-surface-area support. Immobilization of enzymes and metal catalysts. rsc.org

| Mesoporous Carbon | Nitrogen Doping/Functionalization | Introduces nitrogen active sites into the carbon framework. | Fuel cells, oxidation reactions. epa.gov |

Mechanistic Investigations in Specific Catalytic Transformations

The specific function of this compound in a reaction is highly dependent on the transformation being catalyzed. Its amine groups can participate directly in reaction mechanisms or influence the behavior of an associated catalytic center.

In oxidation reactions, the amine functionalities of this compound can play a direct mechanistic role. The oxidation of N-substituted diamines often proceeds through a mechanism involving consecutive electron transfer steps. researchgate.net When part of a metal complex, the diamine ligand can mediate the transfer of electrons between the metal center and an organic substrate. The ligand can be oxidized to a radical cation or a diimine species, which is then regenerated in a subsequent step of the catalytic cycle, allowing it to facilitate the oxidation of the substrate. This process is relevant in both synthetic organic chemistry and in understanding degradation pathways.

Table 2: Proposed Mechanistic Steps in Diamine-Mediated Oxidation

Step Process Description
1 Initial Electron Transfer The diamine transfers an electron to an oxidant or a high-valent metal center, forming a radical cation.
2 Second Electron/Proton Transfer A second electron and protons are lost to form a neutral diimine species.
3 Substrate Oxidation The oxidized metal center or another oxidant attacks the organic substrate.

| 4 | Catalyst Regeneration | The diamine is regenerated by a reducing agent or through synproportionation with a reduced form of the substrate, completing the cycle. |

This compound is instrumental in polymer science, where it acts both as a component of polymerization catalysts and as a crosslinking agent to create robust polymer networks.

In polymerization , this compound can serve as a ligand in late-transition metal catalyst systems (e.g., nickel or palladium) for olefin polymerization. The structure of the diamine ligand is critical in determining the catalyst's performance, including its activity, thermal stability, and the properties of the resulting polymer, such as molecular weight and degree of branching.

As a crosslinking agent , the two amine groups of this compound can react with functional groups on different polymer chains, such as esters, epoxides, or carboxylic acids. mdpi.com This reaction forms covalent bonds that link the polymer chains together, creating a three-dimensional network structure. mdpi.com The process of crosslinking transforms thermoplastics or liquid resins into thermosets or elastomers with enhanced mechanical strength, thermal stability, and chemical resistance. The density of these crosslinks, which can be controlled by the concentration of the diamine, dictates the final properties of the material, such as the swelling behavior of hydrogels. nih.govresearchgate.net

Table 3: Comparison of this compound's Role in Polymerization and Crosslinking

Feature Role in Polymerization Role in Crosslinking
Function Ligand for metal catalyst Forms bridges between polymer chains.
Chemical Interaction Coordinates with a metal center. Reacts covalently with polymer functional groups.
Impact on Polymer Controls polymer microstructure (e.g., branching, molecular weight). Creates a 3D network, enhancing mechanical and thermal properties.
Mechanism Part of the catalytic cycle for monomer insertion. Nucleophilic attack by amine groups on electrophilic sites of the polymer.

| Example System | Nickel-diimine catalyzed ethylene (B1197577) polymerization. | Curing of epoxy resins; formation of poly(N-isopropylacrylamide) gels. mdpi.com |

Strategies for Catalyst Immobilization and Enhanced Heterogeneous Catalysis

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their practicality by enabling easy separation from the reaction products and allowing for catalyst reuse. mdpi.com this compound and its derivatives are highly effective for this purpose due to their ability to be covalently attached to various support materials.

One common strategy involves functionalizing inorganic supports like mesoporous silica with silane (B1218182) coupling agents that contain a diamine moiety. mdpi.com For example, N-[3-(trimethoxysilyl)propyl]ethylenediamine can be reacted with the surface silanol (B1196071) groups of silica, resulting in the diamine being covalently tethered to the support. This functionalized support can then be used to chelate metal ions, effectively heterogenizing a homogeneous catalyst.

Another approach involves incorporating this compound into the structure of a polymer support. This can be achieved by using the diamine as a comonomer or by grafting it onto an existing polymer backbone. The resulting material can act as a high-surface-area ligand, capable of binding and stabilizing catalytic metal nanoparticles, thereby preventing their aggregation and leaching during the reaction. rsc.org These methods enhance catalyst stability and longevity, making catalytic processes more cost-effective and environmentally friendly. mdpi.comnih.gov

Table 4: Strategies for Immobilization Using this compound

Immobilization Strategy Support Material Bonding Type Advantage
Covalent Grafting via Silanization Silica, Alumina Covalent (Si-O-Si) High stability, low leaching of the ligand. mdpi.com
Incorporation into Polymer Matrix Polystyrene, Alginate Covalent (Amide, etc.) High loading capacity, flexible design. rsc.org
Surface Adsorption Carbon Nanotubes, Graphene Physisorption, π-stacking Simple preparation, preserves electronic properties of support.

| Coordination to Surface Sites | Metal Oxides | Coordinative | Direct attachment of ligand to metal sites on the support surface. |

Biomedical and Pharmaceutical Engineering Research with N Propylethylenediamine

Biocompatibility Enhancements and Biosurface Engineering

The interface between a medical device and the biological environment is a critical determinant of its success. Surface functionalization is a key strategy to improve the biocompatibility of implants and devices.

Functionalization of Medical Devices and Biomedical Implants

Promotion of Cell Adhesion and Tissue Engineering Applications

Effective cell adhesion is fundamental for the success of tissue engineering scaffolds and implantable devices. nih.govnih.gov Biomaterials are often engineered to present specific chemical cues that encourage cells to attach, proliferate, and differentiate. The use of small molecules to influence these cellular behaviors is an area of active investigation. nih.gov However, specific studies documenting the application of N-Propylethylenediamine to promote cell adhesion for tissue engineering purposes are not found in published research. The field heavily relies on well-established motifs like the RGD peptide to facilitate cell attachment. nih.govbohrium.com

Rational Design of Bioconjugates for Therapeutic Delivery

Bioconjugation is a technique used to link therapeutic agents to targeting moieties or carriers, thereby enhancing their delivery to specific sites in the body. nih.govspringernature.com This approach aims to increase the efficacy of drugs while minimizing off-target effects. The rational design of these bioconjugates involves selecting appropriate linkers and conjugation chemistries. While various amine-containing compounds can be utilized in bioconjugation, specific examples or rational design strategies involving this compound for therapeutic delivery are not detailed in the available scientific literature.

Advanced Drug Delivery System Development

The development of advanced drug delivery systems is a cornerstone of modern pharmaceutical research, aiming for controlled and targeted release of therapeutic agents.

Nanoparticle Functionalization for Targeted Drug Delivery and Controlled Release

Nanoparticles serve as versatile platforms for drug delivery, and their surfaces can be functionalized to achieve targeted delivery to specific cells or tissues. bohrium.comnih.govnih.gov This functionalization can improve the pharmacokinetic profile and therapeutic index of encapsulated drugs. Research in this area is extensive, exploring various ligands and polymers for surface modification. upenn.edumdpi.com However, studies specifically describing the use of this compound for the functionalization of nanoparticles for targeted drug delivery and controlled release have not been identified in the scientific literature.

Antimicrobial Efficacy and Biofilm Inhibition Studies

The rise of antibiotic resistance has spurred the search for new antimicrobial agents and strategies to combat bacterial infections, particularly those associated with biofilms on medical devices. mdpi.commdpi.com Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. researchgate.netnih.gov Research into novel compounds that can inhibit biofilm formation or kill bacteria within established biofilms is a critical area of investigation. revistabionatura.com Despite the urgent need for new antimicrobial solutions, specific studies evaluating the antimicrobial efficacy and biofilm inhibition properties of this compound have not been reported in the accessible scientific literature.

Analytical Chemistry Methodologies and Advanced Separation Science

Chromatographic Applications and Stationary Phase Development

The utility of N-Propylethylenediamine in chromatography is predominantly realized through its incorporation into stationary phases, where it imparts unique selective properties. This is most evident in its role as the functional moiety in PSA-based sorbents.

Surface Modification of Chromatographic Materials for Enhanced Selectivity

The surface modification of materials, particularly silica (B1680970), with organosilane reagents is a fundamental strategy for creating selective chromatographic stationary phases. nih.govrsc.org In this context, this compound is covalently bonded to silica particles, creating a stationary phase with both primary and secondary amine functional groups. This structure is commonly referred to as Primary Secondary Amine (PSA).

The dual amine functionality allows for multiple types of interactions. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H protons can act as hydrogen bond donors. This dual nature makes PSA a versatile sorbent. In normal-phase chromatography, it functions as a polar stationary phase capable of retaining polar compounds from nonpolar matrices. sigmaaldrich.com More importantly, the amine groups provide a weak anion-exchange character, which is highly effective for retaining and removing acidic interfering compounds from a sample matrix. This enhanced selectivity is crucial for cleaning up complex samples prior to analysis. specartridge.comdoi.org

Optimizing Separation Efficiency in Complex Mixtures

The application of this compound, primarily as the functional component of PSA, significantly contributes to optimizing the separation efficiency of complex mixtures by improving sample cleanup rather than by direct participation in the chromatographic separation itself. nih.gov Complex biological and environmental samples often contain matrix components, such as fatty acids, organic acids, and sugars, that can interfere with the chromatographic analysis. mdpi.com These interferences can cause matrix effects, suppress analyte signals in mass spectrometry, and co-elute with target analytes, leading to poor resolution and inaccurate quantification. nih.gov

By using PSA as a sorbent in a sample preparation step, these acidic and polar interferences are selectively removed from the sample extract. mdpi.comresearchgate.net This cleanup process results in a simpler, cleaner sample matrix being introduced into the chromatographic system. The benefits of this approach include:

Reduced Matrix Effects: Minimizing co-eluting interferences leads to more accurate and reproducible analyte detection.

Improved Peak Shape: Removal of interfering compounds often results in sharper, more symmetrical chromatographic peaks.

Enhanced System Longevity: A cleaner extract reduces the buildup of contaminants on the analytical column and in the detector, extending their operational lifetime.

Innovative Sample Preparation Techniques

This compound, as the core component of PSA, is integral to two of the most widely used and innovative sample preparation techniques in modern analytical chemistry: QuEChERS and Solid-Phase Extraction (SPE).

Development and Validation of QuEChERS Methodologies

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for the analysis of contaminants, particularly pesticides, in food and other complex matrices. sepscience.comquechers.eu The method consists of a two-step process: an initial extraction with acetonitrile (B52724) and salts, followed by a cleanup step known as dispersive solid-phase extraction (d-SPE). mdpi.com

In the d-SPE cleanup stage, a portion of the supernatant from the first step is mixed with a combination of sorbents. This compound-functionalized silica (PSA) is one of the most common and critical sorbents used in this step. specartridge.comnih.gov Its primary role is to remove polar matrix components from the acetonitrile extract, such as organic acids, fatty acids, sugars, and some pigments. doi.orgmdpi.comrestek.com The effectiveness of PSA is based on its weak anion-exchange properties and its ability to engage in hydrogen bonding.

The development and validation of QuEChERS methods often involve optimizing the type and amount of d-SPE sorbents to achieve the best analyte recovery while maximizing the removal of interferences. mdpi.comresearchgate.net PSA is frequently used in combination with other sorbents to tackle different matrix challenges.

Table 1: Common d-SPE Sorbents in QuEChERS and their Functions

Sorbent Chemical Name/Functionality Primary Function in Sample Cleanup
PSA This compound Silica Removes fatty acids, organic acids, sugars, and other polar interferences. specartridge.comdoi.orgmdpi.com
C18 Octadecyl Silica Removes nonpolar interferences, such as fats and lipids. mdpi.com
GCB Graphitized Carbon Black Removes pigments (like chlorophyll) and sterols. doi.orgresearchgate.net

| MgSO₄ | Anhydrous Magnesium Sulfate | Removes excess water from the acetonitrile extract. mdpi.com |

Solid-Phase Extraction (SPE) for Trace Analysis

Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for the extraction, cleanup, and concentration of analytes from a liquid sample prior to analysis. sigmaaldrich.comaffinisep.com The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analytes. youtube.com

This compound-functionalized silica (PSA) is used as a packing material (sorbent) in SPE cartridges. In this format, it serves as a polar, weak anion-exchange sorbent. For trace analysis of nonpolar or moderately polar analytes in complex matrices, a PSA cartridge can be used in a "pass-through" cleanup mode. The sample extract is loaded onto the conditioned cartridge, and the polar, acidic interferences are retained by the PSA sorbent, while the target analytes pass through and are collected for analysis. sigmaaldrich.com This is particularly useful in environmental and food analysis for purifying extracts before instrumental analysis. raykolgroup.comraykolgroup.com The high efficiency of PSA in removing specific interferences allows for the effective trace analysis of target compounds by reducing background noise and enhancing detection sensitivity.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile
Magnesium Sulfate
Sodium Chloride
Formic Acid
3-aminopropyltrimethoxysilane
Octadecyl Silica (C18)

Computational Chemistry and Theoretical Modeling of N Propylethylenediamine Systems

Density Functional Theory (DFT) Applications for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules like N-Propylethylenediamine. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. mdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Kohn-Sham equations and predict a wide range of molecular properties. mdpi.comscielo.org.mx

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound. These calculations can identify the most stable conformers of the molecule by optimizing the geometry to find the minimum energy structure. The theoretical results for bond lengths, bond angles, and dihedral angles can be compared with experimental data where available, providing a means to validate the computational model. nih.gov For instance, the C-C and C-N bond lengths in the ethyl and propyl chains, as well as the bond angles around the nitrogen atoms, can be precisely calculated.

Below is an illustrative table of the types of structural parameters that can be obtained for this compound using DFT calculations.

ParameterAtoms InvolvedPredicted Value (Illustrative)
Bond LengthC1-C21.54 Å
Bond LengthC2-N11.47 Å
Bond LengthN1-C31.47 Å
Bond LengthC3-C41.54 Å
Bond LengthC4-N21.46 Å
Bond AngleC1-C2-N1112.1°
Bond AngleC2-N1-C3110.5°
Bond AngleN1-C3-C4111.8°
Dihedral AngleC1-C2-N1-C3178.5°

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not based on published experimental data for this compound.

The electronic properties of this compound can be thoroughly investigated using DFT. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the chemical reactivity and stability of the molecule. scielo.org.mx A smaller gap suggests higher reactivity.

DFT calculations also allow for the visualization of the spatial distribution of these frontier orbitals, identifying the regions of the molecule that are most likely to be involved in chemical reactions. nih.gov For this compound, the HOMO is expected to be localized around the nitrogen atoms due to the presence of lone pair electrons, while the LUMO would be distributed over the carbon backbone.

Other electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a deeper understanding of the molecule's behavior in different chemical environments.

The following table provides representative data for the electronic properties of this compound that can be determined through DFT calculations.

PropertyPredicted Value (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy0.8 eV
HOMO-LUMO Gap7.0 eV
Ionization Potential6.2 eV
Electron Affinity-0.8 eV
Electronegativity (χ)2.7
Chemical Hardness (η)3.5

Note: The values in this table are illustrative examples of what DFT calculations would predict and are not based on published experimental data for this compound.

Molecular Dynamics Simulations and Reaction Pathway Analysis

Reaction pathway analysis, often performed in conjunction with DFT, could be used to investigate the mechanisms of reactions involving this compound. This would involve mapping out the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the step-by-step process of bond breaking and formation.

Correlating Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the ability to correlate theoretical predictions with experimental data. nih.gov For this compound, the predicted geometric parameters from DFT calculations could be compared with data from techniques like X-ray crystallography or microwave spectroscopy, if available.

Furthermore, theoretically calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov Electronic properties, such as the HOMO-LUMO gap, can be correlated with experimental data from UV-visible spectroscopy. nih.gov This synergy between theory and experiment is essential for validating the computational models and providing a more complete understanding of the chemical and physical properties of this compound.

Advanced Spectroscopic and Physico Chemical Characterization Techniques in N Propylethylenediamine Research

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a cornerstone for the qualitative analysis of N-Propylethylenediamine. These non-destructive methods probe the vibrational modes of molecules, providing a unique spectral fingerprint that allows for the identification of specific functional groups. thermofisher.comresearchgate.net FTIR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com Together, they offer complementary information for a comprehensive structural elucidation. thermofisher.com

In the context of this compound (CH₃CH₂CH₂NHCH₂CH₂NH₂), these techniques are instrumental in confirming the presence of its key structural features: the primary and secondary amine groups, and the propyl and ethyl aliphatic chains.

Key vibrational modes identifiable in this compound include:

N-H Stretching: Primary amines (-NH₂) typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. Secondary amines (-NH-) exhibit a single, often weaker, band in the same region.

C-H Stretching: The aliphatic propyl and ethyl groups give rise to strong absorption bands in the 3000-2850 cm⁻¹ range due to symmetric and asymmetric C-H stretching vibrations. libretexts.org

N-H Bending (Scissoring): Primary amines display a characteristic bending vibration between 1650-1580 cm⁻¹, while secondary amines show a similar vibration near 1550 cm⁻¹.

C-H Bending: The CH₂ and CH₃ groups exhibit bending vibrations (scissoring and rocking) in the 1470-1350 cm⁻¹ region. libretexts.org

C-N Stretching: These vibrations for aliphatic amines are found in the 1250-1020 cm⁻¹ range.

While FTIR is highly sensitive to polar bonds like N-H and C-N, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, providing a more detailed view of the C-C backbone of the molecule. mdpi.com By comparing the experimental spectra of a sample with reference databases, researchers can confirm the identity and purity of this compound.

Table 1: Typical Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical FTIR Wavenumber (cm⁻¹) Typical Raman Signal
Primary Amine (-NH₂) N-H Stretch 3500-3300 (two bands) Moderate
Secondary Amine (-NH-) N-H Stretch 3500-3300 (one band) Moderate
Aliphatic (CH₂, CH₃) C-H Stretch 3000-2850 Strong
Primary Amine (-NH₂) N-H Bend 1650-1580 Weak
Aliphatic (CH₂) C-H Bend ~1465 Moderate
Aliphatic (CH₃) C-H Bend ~1450 and ~1375 Moderate
Aliphatic Amine C-N Stretch 1250-1020 Moderate

X-ray Diffraction (XRD) for Crystalline Structure and Interlayer Spacing Analysis

Furthermore, XRD is essential for analyzing the effects of this compound when it is used as an intercalating agent in layered materials, such as clays (B1170129) (e.g., montmorillonite) or layered double hydroxides. In these applications, the diamine molecules insert themselves into the galleries between the host layers. XRD is used to measure the change in the interlayer spacing (d-spacing). An increase in the d-spacing, calculated using Bragg's Law (nλ = 2d sinθ), provides direct evidence of successful intercalation and can be used to deduce the orientation of the this compound molecules within the galleries.

Electron Microscopy (Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)) for Morphological and Nanostructural Characterization

Electron microscopy techniques are vital for visualizing the surface and internal structure of materials at the micro- and nanoscale. These methods are not used to study the this compound molecule itself, but rather to characterize materials that have been modified or synthesized using it.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. A focused beam of electrons scans the surface, and the resulting interactions generate signals that are used to create an image. SEM is widely used to study changes in surface morphology, particle size, and porosity of materials after functionalization with this compound. For example, it can be used to visualize the surface of a polymer bead before and after the grafting of the diamine, revealing changes in texture or roughness.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of a material's internal nanostructure. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. It is particularly useful for examining the size, shape, and distribution of nanoparticles that have been stabilized or functionalized with this compound. It can also be used to visualize the layered structure of intercalated clays, providing visual confirmation of the expansion observed by XRD.

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a crucial method for determining the thermal stability of this compound and, more commonly, materials modified with it.

When a material functionalized with this compound is heated, the TGA instrument records the temperature at which weight loss occurs. This data can be used to:

Determine Thermal Stability: The onset temperature of decomposition provides a measure of the material's thermal stability.

Quantify Grafted Molecules: In many cases, the decomposition of the grafted organic molecule occurs in a distinct temperature range, separate from the degradation of the inorganic support. The percentage of weight loss in this step can be used to calculate the amount of this compound successfully attached to the material's surface (grafting density).

Analyze Composition: For multi-component systems, TGA can reveal the relative proportions of different components based on their distinct decomposition profiles.

The resulting TGA curve (a plot of mass vs. temperature) provides a quantitative measure of the thermal events, such as desorption of water, decomposition of the organic moiety, and degradation of the substrate.

Elemental Analysis and Potentiometric Titration for Quantitative Functional Group Determination

While spectroscopic methods provide qualitative and structural information, quantitative techniques are necessary to determine the elemental composition and the concentration of functional groups.

Elemental Analysis (EA), typically CHN analysis, is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. For a pure sample of this compound (C₅H₁₄N₂), the theoretical percentages are C=58.77%, H=13.81%, and N=27.42%. Experimental EA results are compared against these theoretical values to confirm the compound's purity and stoichiometry. For functionalized materials, EA can be used to quantify the amount of diamine loaded onto a substrate by measuring the increase in the nitrogen content.

Potentiometric Titration is a classic analytical method used to determine the concentration of a substance, in this case, the basic amine groups of this compound. The sample is dissolved in a suitable solvent and titrated with a standard acid solution (e.g., HCl). A potentiometer is used to measure the change in pH or potential as the titrant is added. This compound has two amine groups with different basicities (pKb values), which can often be distinguished as two separate equivalence points on the titration curve. The volume of acid required to reach these equivalence points allows for the precise calculation of the concentration of the amine functional groups. This is particularly useful for determining the number of accessible amine sites on a functionalized solid material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface.

XPS is an invaluable tool for confirming the successful surface modification of substrates with this compound. The analysis involves irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.

Key applications in this compound research include:

Confirmation of Surface Modification: The appearance of a nitrogen (N 1s) peak in the XPS spectrum of a substrate that originally contained no nitrogen is direct evidence of successful functionalization.

Chemical State Analysis: The exact binding energy of an element is sensitive to its chemical environment. The N 1s spectrum can often distinguish between protonated (-NH₃⁺) and non-protonated amine (-NH₂,-NH-) species. Similarly, high-resolution scans of the C 1s region can help to differentiate between C-C/C-H bonds and C-N bonds.

Surface Quantification: The areas of the elemental peaks can be used to determine the relative atomic concentrations of the elements on the surface, providing a quantitative measure of the surface composition.

Emerging Research Directions and Future Prospects for N Propylethylenediamine Chemistry

Exploration of Novel Hybrid Material Systems with Enhanced Multifunctionality

The development of hybrid organic-inorganic materials is a cornerstone of modern materials science, and N-Propylethylenediamine is poised to be a valuable component in this field. Its bifunctional nature allows it to act as a robust organic linker or surface modifier, bridging inorganic components and organic polymers to create materials with synergistic properties.

Integration with Emerging Nanomaterials

For instance, ethylenediamine-functionalized magnetic polymers have been effectively used for the removal of heavy metal ions like Cr(VI) from wastewater nih.gov. By analogy, functionalizing magnetic nanoparticles with this compound could create adsorbents with tailored selectivity and capacity. The N-propyl group can alter the surface hydrophobicity, potentially enhancing the affinity for specific organic pollutants. Similarly, modifying silica (B1680970) nanoparticles with this compound can create versatile platforms for catalysis or as stationary phases in chromatography, where the amine groups provide active sites and the propyl group modifies the surface polarity.

Nanomaterial CoreFunctionalizing AmineKey Properties Conferred by AminePotential Application
Silica (SiO2)Ethylenediamine (B42938)Hydrophilicity, metal chelation sitesCatalyst support, chromatography
Iron Oxide (Fe3O4)This compoundMagnetic separability, basic sites, tunable hydrophobicityTargeted drug delivery, environmental remediation
Gold (Au)This compoundPlasmonic properties, biocompatibility, conjugation sitesBiosensing, medical imaging
Carbon NanotubesEthylenediamineEnhanced conductivity, high surface areaComposite materials, sensors

Translational Research in Advanced Biomedical Applications

The unique chemical properties of this compound make it a promising candidate for translational research in biomedicine, particularly in the design of sophisticated drug delivery systems and biosensors. Biodegradable polymers are widely recognized for their utility in biomedical applications due to their biocompatibility mdpi.com.

The presence of two amine groups with different pKa values allows this compound-containing polymers to exhibit sharp pH-responsiveness. This is highly desirable for targeted drug delivery to specific microenvironments in the body, such as acidic tumor tissues or the intracellular compartments of cells acs.orgnih.gov. For example, polymers or hydrogels functionalized with this compound side chains could remain stable and retain their drug cargo in the bloodstream (at physiological pH ~7.4) but undergo a conformational change or degradation in an acidic environment, triggering the release of the therapeutic agent mdpi.comnih.gov. This approach can enhance therapeutic efficacy while minimizing side effects. Polyamidoamine (PAMAM) dendrimers, which feature an ethylenediamine core, are already extensively studied for drug and gene delivery, highlighting the potential of such amine structures in biomedical engineering mdpi.comnih.gov.

In the field of biosensing, this compound can act as a versatile linker molecule for immobilizing biorecognition elements (e.g., enzymes, antibodies) onto sensor surfaces nih.govmdpi.com. Its ability to form stable bonds with both the sensor substrate and the biological component is crucial for creating robust and sensitive detection platforms mdpi.com. For instance, it could be used to attach enzymes to an electrode surface in an electrochemical biosensor for detecting metabolites like glucose or neurotransmitters mdpi.comnih.gov. The specific length and flexibility of the this compound linker can be optimized to ensure the immobilized enzyme retains its catalytic activity, leading to improved sensor performance.

Application AreaRole of this compoundMechanism / AdvantageExample System
Drug Delivery pH-Responsive MonomerProtonation of amine groups in acidic environments (e.g., tumors) causes polymer swelling/destabilization, releasing the drug.Poly(acrylate) or poly(acrylamide) hydrogels with this compound side chains.
Gene Delivery Cationic Polymer ComponentForms polyplexes with negatively charged DNA/RNA, facilitating cell entry and endosomal escape via the "proton sponge" effect.Copolymers incorporating this compound units.
Biosensing Surface Linker / ModifierCovalently attaches enzymes or antibodies to a transducer surface (e.g., gold electrode, graphene).Electrochemical sensor for detecting biogenic amines or disease biomarkers.
Tissue Engineering Hydrogel Cross-linkerReacts with polymers to form a 3D scaffold that can support cell growth and proliferation.Poly(ethylene glycol)-based hydrogels cross-linked with this compound.

Sustainable Synthesis Approaches and Green Chemistry Innovations

The traditional synthesis of amines often involves harsh conditions, hazardous reagents like alkyl halides, and the generation of significant waste. In line with the principles of green chemistry, emerging research is focused on developing more sustainable and environmentally benign routes to this compound and its derivatives asianpubs.org.

A highly promising approach is the use of biocatalysis. Enzymes such as reductive aminases (RedAms) can catalyze the N-alkylation of amines under mild, aqueous conditions researchgate.net. A potential biocatalytic route to this compound would involve the reaction of ethylenediamine with an aldehyde (propanal), catalyzed by a RedAm enzyme. More advanced one-pot cascade reactions combine an alcohol oxidase or a carboxylic acid reductase with a RedAm to synthesize N-alkylated amines directly from alcohols (e.g., 1-propanol) or carboxylic acids (propanoic acid), respectively acs.orgnih.govdatapdf.com. These biocatalytic methods avoid the use of toxic alkylating agents, operate at ambient temperature and pressure, and often lead to high selectivity, reducing the need for complex purification steps nih.gov.

Another green chemistry strategy involves catalytic amination using safer and more atom-economical starting materials. For instance, the synthesis of the parent compound, ethylenediamine, is shifting from processes using 1,2-dichloroethane (B1671644) to greener routes involving the catalytic amination of ethylene (B1197577) glycol nih.govnih.govresearchgate.net. Similar principles can be applied to this compound synthesis, such as the direct reductive amination of amino alcohols with propionaldehyde (B47417) over heterogeneous catalysts. These processes aim to maximize atom economy and minimize waste, often quantified using metrics like Process Mass Intensity (PMI) researchgate.net.

Synthesis ApproachKey FeaturesAdvantages over Traditional RoutesResearch Focus
Traditional Synthesis Use of propyl halides with ethylenediamine.-High waste (salt byproducts), use of hazardous reagents, often requires organic solvents.
Biocatalytic N-Alkylation Reductive aminase (RedAm) enzyme catalyzes the reaction of ethylenediamine with propanal (or a precursor like 1-propanol). acs.orgnih.govMild conditions (room temp, neutral pH), aqueous solvent, high selectivity, biodegradable catalyst.Enzyme discovery and engineering for broader substrate scope and higher efficiency.
Catalytic Hydrogen Borrowing Reaction of ethylenediamine with 1-propanol (B7761284) over a heterogeneous metal catalyst (e.g., Ru, Ir).High atom economy (water is the only byproduct), avoids pre-synthesis of aldehydes.Development of cheaper, more robust non-precious metal catalysts.
Aqueous Michael Addition Multi-step route starting with Michael addition of an amine to an acrylate (B77674) in water. asianpubs.orgresearchgate.netUse of water as a solvent, readily available starting materials.Process optimization to improve overall yield and reduce the number of steps.

Development of Advanced In-Situ Characterization Techniques for Dynamic Process Understanding

To fully harness the potential of this compound in the applications described above, a deep understanding of the dynamic processes in which it is involved—such as self-assembly, polymerization, and catalysis—is essential. Advanced in-situ characterization techniques, which monitor these processes in real-time under actual reaction conditions, are critical for gaining this understanding.

For example, when this compound is used as a linker in MOF synthesis, in-situ spectroscopic techniques can provide invaluable insights into the formation mechanism. In-situ Fourier-transform infrared (FTIR) or Raman spectroscopy can track the coordination of the amine groups to the metal centers and monitor the consumption of the organic linker and the growth of the framework structure over time nih.gov. Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the evolution of species in the liquid phase during crystallization, providing quantitative kinetic data and helping to identify key intermediates rsc.orgresearchgate.netchemrxiv.org.

When this compound is incorporated into a stimuli-responsive polymer, techniques like in-situ Small-Angle X-ray Scattering (SAXS) can monitor the dynamic changes in the polymer's nanoscale structure (e.g., swelling or collapse of hydrogels) in response to changes in pH or temperature. Ultrafast 2D IR spectroscopy is another powerful technique that can probe the structural fluctuations and solvent dynamics within functionalized materials on picosecond timescales, offering a detailed picture of how the material's flexibility relates to its function nih.govnih.gov.

In-Situ TechniqueDynamic Process to be StudiedInformation Gained
FTIR / Raman Spectroscopy MOF formation; Polymer curingReal-time monitoring of bond formation (e.g., metal-nitrogen coordination), consumption of reactants, and emergence of product vibrational modes. nih.govuiowa.edu
NMR Spectroscopy MOF crystallization; Polymerization kineticsTime-resolved concentration of soluble species, reaction kinetics, identification of intermediates, activation energies for nucleation and growth. rsc.org
X-ray Diffraction (XRD) / Scattering (SAXS) Self-assembly of hybrid materialsEvolution of crystalline phases, particle size and shape, and nanoscale structural changes (e.g., pore formation, polymer chain aggregation).
UV-Vis Spectroscopy Nanoparticle functionalizationMonitoring changes in the surface plasmon resonance of metallic nanoparticles as this compound adsorbs to the surface.

Q & A

Q. What methodological approaches are recommended for using N-Propylethylenediamine in sample preparation for pesticide residue analysis?

this compound (NPE) is widely employed in dispersive solid-phase extraction (dSPE) cleanup steps, particularly in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols. Key steps include:

  • Homogenization and Extraction : Use acetonitrile for pesticide extraction from matrices like vegetables or seafood.
  • Cleanup : Add NPE (typically 50–150 mg) with graphitized carbon black (GCB) to remove polar interferences (e.g., fatty acids, pigments) .
  • Validation : Assess recovery rates (70–110%) and matrix effects via matrix-matched calibration curves to ensure analytical accuracy .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling bulk powder .
  • Storage : Store in airtight containers away from moisture and oxidizing agents.
  • Waste Disposal : Follow institutional guidelines for amine-containing waste, as NPE may react with heavy metals or strong acids .

Q. How can researchers validate analytical methods involving this compound?

  • Recovery Studies : Spike analyte-free matrices with known pesticide concentrations and calculate recovery percentages.
  • Matrix Effects : Compare signal suppression/enhancement using solvent-based vs. matrix-matched standards .
  • Reproducibility : Perform intra-day and inter-day precision tests with ≤15% RSD (relative standard deviation) .

Advanced Research Questions

Q. What strategies are effective for synthesizing and characterizing metal-NPE complexes?

  • Synthesis : React NPE with metal salts (e.g., Zn²⁺, Ni²⁺) in ethanol/water under controlled pH (6–8) and temperature (60–80°C). Monitor molar ratios (e.g., 1:2 metal-ligand for square planar Zn complexes) .
  • Characterization : Use elemental analysis, UV-Vis spectroscopy (e.g., d-d transitions), and Job’s method to confirm stoichiometry. X-ray diffraction (XRD) or FT-IR can elucidate bonding and geometry .

Q. How can matrix effects be minimized when using NPE in complex biological or environmental samples?

  • Dual Cleanup : Combine NPE with GCB or C18 adsorbents to target non-polar and planar contaminants (e.g., chlorophyll, lipids) .
  • Ion Pairing : Add acetic acid or ammonium formate to reduce ion suppression in LC-MS/MS workflows .
  • Dilution : Dilute extracts to mitigate matrix effects while maintaining sensitivity .

Q. What experimental designs resolve contradictions in reported stoichiometries of NPE-metal complexes?

  • Systematic Titration : Use Job’s method of continuous variation to identify optimal metal-ligand ratios under varying pH and solvent conditions .
  • Cross-Validation : Compare results from multiple techniques (e.g., UV-Vis, NMR, mass spectrometry) to confirm consistency .
  • Computational Modeling : Employ density functional theory (DFT) to predict stable geometries and compare with empirical data .

Q. How can researchers assess the biological activity of NPE-derived complexes while adhering to ethical guidelines?

  • In Vitro Models : Test cytotoxicity and bioactivity (e.g., anti-diabetic effects) using cell lines (e.g., HepG2 for glucose uptake assays) with proper biosafety level (BSL-2) protocols .
  • Ethical Compliance : Ensure compliance with institutional review boards (IRBs) for studies involving biological systems. Avoid in vivo testing unless explicitly approved and justified .

Q. What advanced techniques optimize NPE’s role in extracting organometallic contaminants (e.g., organotins)?

  • Derivatization : Use sodium tetraethylborate to convert ionic organotins to volatile derivatives for GC-MS analysis .
  • Multi-Step Cleanup : Combine NPE with PSA (primary secondary amine) and GCB to remove co-extracted lipids and pigments from seafood matrices .
  • Method Sensitivity : Optimize MRM (multiple reaction monitoring) transitions in MS to achieve sub-ppb detection limits .

Methodological Notes

  • Data Integrity : Cross-reference elemental analysis (C, H, N percentages) with theoretical values to confirm complex purity .
  • Risk Mitigation : Pre-treat NPE with inert gases (e.g., N₂) during synthesis to prevent oxidation .
  • Ethical Reporting : Disclose all methodological limitations (e.g., matrix effects, recovery variability) in publications to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.